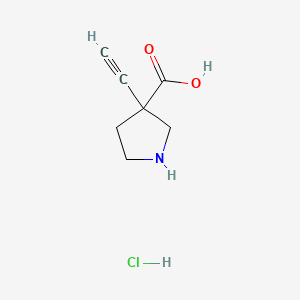![molecular formula C13H18Cl2N2O B6609417 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride CAS No. 449761-03-9](/img/structure/B6609417.png)
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
The synthesis of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative:
Introduction of the Chloro Group: The chloro group is introduced through a substitution reaction, where a suitable leaving group is replaced by a chlorine atom.
Formation of the Acetamide Group: The acetamide group is formed by reacting the piperidine derivative with chloroacetyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include using catalysts, optimizing reaction temperatures, and employing continuous flow reactors .
Chemical Reactions Analysis
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an inhibitor or modulator of specific pathways, depending on its structure and the target .
Comparison with Similar Compounds
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride can be compared with other piperidine derivatives, such as:
2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a benzothiazole moiety, which can provide additional biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities .
Properties
IUPAC Name |
2-chloro-N-(2-piperidin-1-ylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-6-2-3-7-12(11)16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-10H2,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIZKGARVLNHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)


![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)
![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)
